molecular formula C19H21N3O3S2 B6477140 4-methanesulfonyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 2640888-63-5

4-methanesulfonyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B6477140
CAS No.: 2640888-63-5
M. Wt: 403.5 g/mol
InChI Key: OVXQIZQSXOIMAA-UHFFFAOYSA-N
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Description

4-Methanesulfonyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3-benzothiazole is a benzothiazole-piperazine hybrid compound featuring a methanesulfonyl group at the 4-position of the benzothiazole core and a 2-methoxyphenyl-substituted piperazine moiety at the 2-position. This structural framework is associated with diverse pharmacological activities, including anticancer and receptor-targeting properties (e.g., 5-HT1A receptor affinity) .

Properties

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methylsulfonyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S2/c1-25-15-7-4-3-6-14(15)21-10-12-22(13-11-21)19-20-18-16(26-19)8-5-9-17(18)27(2,23)24/h3-9H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXQIZQSXOIMAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC4=C(S3)C=CC=C4S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Hybridization Techniques

Recent advances employ molecular hybridization to conjugate pre-synthesized benzothiazole and piperazine fragments. For example, 4-methanesulfonyl-benzothiazole-2-carboxylic acid is coupled with 1-(2-methoxyphenyl)piperazine using HATU/DIEA in DMF, achieving 78% yield.

Industrial-Scale Production

Patent EP2137173A2 outlines a scalable process using N-methylpyrrolidone (NMP) as the reaction medium and Duolite A7 resin for purification. Key steps include:

  • Reduction : (4-Bromomethyl-phenyl)-methanol synthesis via DIBAL reduction.

  • Coupling : Reaction with 1-(2-methoxyphenyl)piperazine under solvent-free conditions.

  • Purification : Heptane washes and azeotropic drying to achieve >99% purity.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR :

    • Benzothiazole aromatic protons: δ 7.2–8.1 ppm (multiplet).

    • Piperazine protons: δ 2.6–3.1 ppm (multiplet).

    • Methoxy group: δ 3.8 ppm (singlet).

  • Mass Spectrometry : [M+H]⁺ at m/z 448.1 (calculated 448.12).

Purity Assessment

  • HPLC : Reverse-phase C18 column, 95:5 acetonitrile/water, retention time 12.3 minutes.

Comparative Analysis of Methods

Method Yield Purity Scalability
Chloroacetyl Coupling74–86%>98%Moderate
Molecular Hybridization78%>95%High
Industrial Patent85–90%>99%High

The industrial route offers superior scalability and purity, albeit requiring specialized equipment. Laboratory-scale methods remain valuable for small-batch synthesis.

Challenges and Optimization Strategies

  • Regioselectivity : Early introduction of the methanesulfonyl group minimizes byproducts.

  • Piperazine Activation : Use of NaI in coupling reactions enhances reactivity.

  • Purification : Anion exchange resins (e.g., Duolite A7) effectively remove ionic impurities .

Chemical Reactions Analysis

Types of Reactions

4-methanesulfonyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines or alcohols.

Scientific Research Applications

Biological Activities

  • Antidepressant and Anxiolytic Potential : The compound's structure, featuring a piperazine moiety, suggests potential activity at serotonin receptors, which are crucial in the modulation of mood and anxiety. Studies have indicated that derivatives of piperazine can exhibit significant affinity for 5-HT1A and 5-HT2A receptors, which may translate to antidepressant and anxiolytic properties .
  • Anticancer Activity : Recent research has highlighted the anticancer potential of benzothiazole derivatives. The presence of the methanesulfonyl group enhances the compound's ability to inhibit tumor growth by interfering with cellular processes involved in cancer proliferation. Various derivatives have been synthesized and tested for their efficacy against different cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .
  • Antimicrobial Properties : Compounds containing benzothiazole structures have been noted for their antimicrobial activities. Preliminary studies suggest that this specific compound may exhibit inhibitory effects against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent .

Case Study 1: Antidepressant Activity

A study conducted on a series of piperazine derivatives demonstrated that compounds similar to 4-methanesulfonyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3-benzothiazole showed significant binding affinity to serotonin receptors. The results indicated that these compounds could potentially serve as effective antidepressants due to their ability to modulate serotonin levels in the brain .

Case Study 2: Anticancer Efficacy

A recent investigation into the anticancer properties of benzothiazole derivatives included this compound. The study reported that this compound exhibited notable cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating effective inhibition of cell proliferation. Mechanistic studies suggested that the compound induced apoptosis via the mitochondrial pathway .

Mechanism of Action

The mechanism of action of 4-methanesulfonyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that play a crucial role in the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate . By binding to these receptors, the compound can modulate their activity, leading to therapeutic effects such as vasodilation and reduced blood pressure.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s pharmacological profile and structural features are best understood through comparison with analogs bearing variations in substituents or core scaffolds. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Structural Variations Biological Activity Potency/IC50/MIC (µg/mL) Key Findings
Target Compound : 4-Methanesulfonyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3-benzothiazole 4-Methanesulfonyl, 2-methoxyphenylpiperazine Anticancer (in vitro), 5-HT1A receptor binding (inferred) Not explicitly reported High synthetic yield (91%) via azide intermediates ; PET tracer potential
2-[4-(2-Chloro-6-fluorobenzyl)piperazino]-1,3-benzothiazole 2-Chloro-6-fluorobenzylpiperazine Antimicrobial (broad-spectrum) MIC: 15.62–31.25 (S. aureus, P. aeruginosa) Enhanced lipophilicity (XLogP3: 4.9) improves membrane penetration
2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1H-isoindol-1-one Isoindolinone core, 2-methoxyphenylpiperazine-ethyl linker High 5-HT1A receptor affinity Ki: <10 nM Superior receptor selectivity due to isoindolinone flexibility
2-[4-(Azepan-1-yl)but-2-yn-1-yl]-1,3-benzothiazole (BZ5) Azepane-substituted alkyne, benzothiazole core Antifungal (C. albicans), antibacterial (S. aureus) MIC: 15.62 Alkyne linker and azepane enhance antifungal activity
4-Methyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole 4-Methylbenzothiazole, 3-phenoxybenzoylpiperazine Not explicitly reported; likely CNS-targeted N/A Structural complexity may limit bioavailability

Structure-Activity Relationship (SAR) Insights

Piperazine Substituents :

  • The 2-methoxyphenyl group in the target compound and analog enhances receptor selectivity (e.g., 5-HT1A) due to its electron-donating methoxy group, which stabilizes π-π interactions with aromatic residues in receptor pockets .
  • Replacement with 2-chloro-6-fluorobenzyl (as in ) increases antimicrobial potency but reduces CNS selectivity due to higher hydrophobicity.

Benzothiazole Modifications :

  • The 4-methanesulfonyl group in the target compound improves solubility and metabolic stability compared to unsubstituted benzothiazoles (e.g., ).
  • Methylation at the 4-position (e.g., ) may reduce steric hindrance, favoring binding in hydrophobic pockets.

Linker Variations: Alkyne linkers (e.g., ) enhance antifungal activity by promoting membrane penetration. Ethyl-isoindolinone linkers (e.g., ) optimize spatial orientation for receptor binding.

Pharmacological Efficacy and Limitations

  • Comparatively, BZ5 exhibits higher antibacterial activity (MIC: 15.62 µg/mL) due to its azepane-alkyne moiety .

Biological Activity

4-Methanesulfonyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3-benzothiazole (CAS No. 2640888-63-5) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of the compound is C19H21N3O3SC_{19}H_{21}N_{3}O_{3}S, with a molecular weight of 403.5 g/mol. The structure includes a benzothiazole moiety and a piperazine ring, which are known to enhance biological activity.

Research indicates that compounds containing benzothiazole and piperazine structures often interact with various biological targets, including receptors and enzymes involved in neurotransmission and inflammation. Specifically, this compound may exert its effects through:

  • Alpha1-adrenergic receptor modulation : This receptor is crucial for smooth muscle contraction and vascular tone regulation.
  • Antioxidant properties : Similar compounds have shown potential in scavenging free radicals, thereby reducing oxidative stress .

Anticonvulsant Activity

A related study highlighted that thiazole derivatives exhibit anticonvulsant properties. Compounds with similar structural features demonstrated significant efficacy in protecting against seizures in animal models .

Antimicrobial Activity

The antimicrobial potential of benzothiazole derivatives has been well-documented. For instance, modifications to the benzothiazole structure have resulted in compounds with enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for some derivatives were reported as low as 0.10 mg/mL .

CompoundMIC (mg/mL)Target Bacteria
4-Methanesulfonyl...0.10–0.75Staphylococcus aureus
Other derivatives0.12–1.00Escherichia coli

Anti-inflammatory Activity

In studies involving thiazole derivatives, significant anti-inflammatory effects were observed, particularly through inhibition of the COX-2 enzyme. This suggests that the compound may also possess therapeutic potential in treating inflammatory conditions .

Case Studies and Research Findings

  • Anticonvulsant Studies : In a comparative study, a series of thiazole-integrated compounds were evaluated for their anticonvulsant effects. The presence of methoxy groups was correlated with increased activity against induced seizures in rodent models .
  • Antimicrobial Efficacy : A comprehensive analysis of various benzothiazole derivatives showed that certain structural modifications could significantly enhance antibacterial activity, making them candidates for further development as antimicrobial agents .
  • Anti-inflammatory Effects : A recent study reported that specific benzothiazole derivatives exhibited over 50% inhibition of COX-2 activity in vitro, indicating their potential as anti-inflammatory agents .

Q & A

Basic: What are the optimal synthetic routes for this compound, and what reaction conditions are critical for high yield and purity?

Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives under basic conditions (e.g., NaOH in ethanol) .
  • Step 2: Introduction of the piperazine moiety using nucleophilic substitution or coupling reactions. For example, reacting the benzothiazole intermediate with 1-(2-methoxyphenyl)piperazine in a polar aprotic solvent (e.g., DMF) at 80–100°C .
  • Step 3: Sulfonylation at position 4 using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to install the methanesulfonyl group .
    Critical Conditions:
  • Temperature control (<100°C) to avoid decomposition of the sulfonyl group.
  • Use of anhydrous solvents to prevent hydrolysis of intermediates.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate high-purity product .

Advanced: How can computational chemistry methods optimize synthesis pathways?

Methodological Answer:
Computational tools like the Artificial Force Induced Reaction (AFIR) method predict viable reaction pathways by calculating transition states and intermediates. For example:

  • AFIR Application: Simulate the coupling of the piperazine ring to the benzothiazole core, identifying energy barriers and optimal solvent effects .
  • Density Functional Theory (DFT): Validate reaction mechanisms (e.g., sulfonylation) by modeling electronic interactions and steric hindrance at position 4 .
  • Solvent Optimization: Use COSMO-RS models to predict solvent compatibility, reducing trial-and-error in lab workflows .

Basic: Which spectroscopic techniques characterize structure and purity?

Methodological Answer:

  • NMR (¹H/¹³C): Assign protons and carbons (e.g., methoxy group at δ ~3.8 ppm, piperazine protons at δ ~2.5–3.5 ppm) .
  • IR Spectroscopy: Confirm sulfonyl (S=O stretch at ~1150–1300 cm⁻¹) and benzothiazole (C=N stretch at ~1600 cm⁻¹) functionalities .
  • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₉H₂₀N₃O₃S₂) with <2 ppm error .
  • HPLC-PDA: Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced: How to resolve contradictions in biological activity data?

Methodological Answer:

  • Comparative SAR Studies: Analyze structural analogs (e.g., fluorophenyl vs. methoxyphenyl substitutions) to isolate substituent-specific effects .
  • Dose-Response Curves: Re-evaluate activity under standardized assay conditions (e.g., fixed ATP concentrations in kinase inhibition assays) to normalize variability .
  • Target Engagement Assays: Use biophysical methods (SPR, ITC) to confirm direct binding to purported targets (e.g., serotonin receptors) .

Basic: How do substituents influence physicochemical properties and binding?

Methodological Answer:

  • Methanesulfonyl Group: Enhances solubility via polar interactions and stabilizes target binding through hydrogen bonding (e.g., with kinase ATP pockets) .
  • 2-Methoxyphenyl-Piperazine: Modulates lipophilicity (logP ~3.5) and confers selectivity for G-protein-coupled receptors (e.g., 5-HT₁A) via π-π stacking .
  • Benzothiazole Core: Acts as a rigid scaffold, improving metabolic stability compared to flexible analogs .

Advanced: What in silico methods study target interactions?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Glide to predict binding poses in receptor pockets (e.g., dopamine D₂ receptor) .
  • Molecular Dynamics (MD) Simulations: Simulate ligand-receptor complexes (50–100 ns trajectories) to assess stability of key interactions (e.g., sulfonyl group with Lys residue) .
  • Free Energy Perturbation (FEP): Quantify binding affinity changes for substituent modifications (e.g., methoxy to ethoxy) .

Basic: Key considerations for SAR studies on the benzothiazole core?

Methodological Answer:

  • Positional Modifications: Systematically vary substituents at positions 2 (piperazine), 4 (sulfonyl), and 6/7 (halogens, methyl) to map activity cliffs .
  • Bioisosteric Replacement: Replace benzothiazole with oxazole or thiazole cores to evaluate scaffold-specific effects .
  • In Vitro Screening: Prioritize analogs with <10 nM IC₅₀ in target-specific assays (e.g., enzyme inhibition) before advancing to ADME studies .

Advanced: How to optimize synthesis scalability and reproducibility?

Methodological Answer:

  • Design of Experiments (DoE): Use factorial designs to optimize variables (e.g., temperature, catalyst loading) for critical steps like piperazine coupling .
  • High-Throughput Screening (HTS): Test 96-well plate reaction arrays to identify solvent/base combinations with >90% yield .
  • Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Basic: Common impurities and mitigation strategies?

Methodological Answer:

  • By-Products:
    • Desulfonylated derivative: Formed via hydrolysis; mitigate using anhydrous conditions and molecular sieves .
    • Piperazine dimer: Reduce by controlling stoichiometry (1:1.05 molar ratio of benzothiazole:piperazine) .
  • Identification: LC-MS/MS to detect impurities at 0.1% level.
  • Purification: Preparative HPLC with trifluoroacetic acid (0.1%) in mobile phase to resolve polar by-products .

Advanced: Metabolomics/proteomics approaches to study mechanism of action?

Methodological Answer:

  • Untargeted Metabolomics: Use LC-QTOF-MS to profile metabolite changes in treated cell lines, identifying pathways (e.g., oxidative phosphorylation) perturbed by the compound .
  • Thermal Proteome Profiling (TPP): Detect target engagement by measuring protein thermal stability shifts in lysates .
  • Phosphoproteomics: Enrich phosphorylated peptides via TiO₂ columns to map kinase inhibition signatures .

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